Glycerol trivalerate

Description

Properties

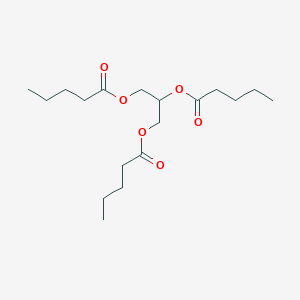

IUPAC Name |

2,3-di(pentanoyloxy)propyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLFHDNXGAZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977539 | |

| Record name | Propane-1,2,3-triyl tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-68-8 | |

| Record name | Trivalerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol trivalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2,3-triyl tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trivalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIVALERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to Glycerol Trivalerate for Research Applications

Foreword: Unveiling the Potential of a Versatile Triglyceride

In the dynamic landscape of scientific research, particularly in drug development and materials science, the selection of appropriate excipients and model compounds is paramount to success. Among the myriad of available options, glycerol trivalerate, also known as trivalerin, emerges as a molecule of significant interest. As a medium-chain triglyceride, it possesses a unique combination of physicochemical properties that render it a valuable tool for researchers. This guide is intended to serve as a comprehensive technical resource for scientists and professionals, offering not just a compilation of data, but a deeper understanding of the causality behind its application and the methodologies to effectively harness its potential. We will delve into its core properties, explore its diverse applications with practical protocols, and provide the necessary analytical frameworks for its characterization. Our goal is to empower researchers with the knowledge to confidently and innovatively utilize glycerol trivalerate in their endeavors.

Section 1: Fundamental Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the key physicochemical parameters of glycerol trivalerate, providing a solid foundation for its use in various research contexts.

Identification and Nomenclature

Glycerol trivalerate is systematically known as 2,3-di(pentanoyloxy)propyl pentanoate. It is a triester formed from the esterification of a glycerol backbone with three molecules of valeric acid (pentanoic acid).

| Identifier | Value | Source(s) |

| CAS Number | 620-68-8 | [1][2] |

| Molecular Formula | C18H32O6 | [1][2] |

| Molecular Weight | 344.44 g/mol | [1][2] |

| Synonyms | Trivalerin, Glycerol tripentanoate, Tripentanoin | [1][3] |

Core Physical Properties

The physical state and related properties of glycerol trivalerate are crucial for its handling, formulation, and processing.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [4] |

| Density | 1.002 g/mL | 20 °C | [1][2] |

| Refractive Index | 1.439 | 20 °C | [1] |

| Boiling Point | 386.9 °C (Predicted) | 760 mmHg | [1] |

| Melting Point | Not definitively reported; expected to be low | - | [1] |

| Viscosity | Moderate; specific data not readily available | - | [4] |

Note: The melting point of triglycerides is influenced by the chain length and saturation of the fatty acids. As a medium-chain triglyceride, glycerol trivalerate is a liquid at room temperature with an expectedly low melting point.

Solubility Profile: A Key to Formulation

The solubility of glycerol trivalerate dictates its utility in various solvent systems and is a critical parameter for formulation development. It is generally characterized by its lipophilic nature.

-

Aqueous Solubility : Triglycerides are generally considered insoluble in water due to the hydrophobic nature of their long fatty acid chains far exceeding the slightly hydrophilic character of the ester linkages.[5]

-

Organic Solvents : Glycerol trivalerate is soluble in many organic solvents.[4] While specific quantitative data is not widely available, triglycerides with shorter fatty acid chains, like glycerol trivalerate, tend to be more soluble in polar organic solvents like ethanol compared to their long-chain counterparts.[6][7] They are also expected to be soluble in non-polar and weakly polar solvents.[7]

-

DMSO : While specific data for glycerol trivalerate is scarce, medium-chain triglycerides generally exhibit some solubility in DMSO.[8]

Stability and Reactivity

Understanding the stability of glycerol trivalerate is essential for predicting its shelf-life and compatibility with other substances.

-

General Stability : It is stable under normal storage conditions.[4]

-

Hydrolysis : As an ester, glycerol trivalerate is susceptible to hydrolysis, which is the cleavage of the ester bonds to yield glycerol and valeric acid. This reaction is catalyzed by both acids and bases and is accelerated at elevated temperatures.[4][9] The rate of hydrolysis is dependent on the pH of the medium.[10][11][12][13]

-

Transesterification : It can undergo transesterification in the presence of other alcohols, leading to the exchange of the valerate groups. This reaction can also be catalyzed by acids or bases.[4]

Section 2: Applications in Research and Development

The unique physicochemical properties of glycerol trivalerate make it a versatile tool in several research areas. This section explores its primary applications and provides illustrative protocols.

Drug Delivery: A Vehicle for Poorly Soluble Compounds

One of the most promising applications of glycerol trivalerate is in the formulation of lipid-based drug delivery systems, particularly for compounds with poor aqueous solubility.[14][15] As a medium-chain triglyceride, it can act as an oily phase in self-emulsifying drug delivery systems (SEDDS).[16]

Caption: A logical workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

This protocol provides a general framework for preparing a simple SEDDS formulation using glycerol trivalerate as the oil phase. The specific ratios of components will need to be optimized for the particular drug candidate.

-

Component Selection :

-

Oil Phase : Glycerol Trivalerate.

-

Surfactant : Select a surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12), such as Tween 80 or Cremophor EL.[15]

-

Co-solvent/Co-surfactant : A co-solvent like ethanol or a co-surfactant like Transcutol P can be used to improve drug solubility and the spontaneity of emulsification.

-

-

Drug Solubility Determination :

-

Determine the saturation solubility of the active pharmaceutical ingredient (API) in glycerol trivalerate, the chosen surfactant, and the co-solvent individually.

-

Add an excess amount of the API to a known volume of each excipient in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium.

-

Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

-

-

Formulation Preparation :

-

Based on the solubility data, prepare various formulations by mixing glycerol trivalerate, the surfactant, and the co-solvent in different ratios.

-

Accurately weigh the components into a glass vial.

-

Heat the mixture gently (if necessary) to ensure homogeneity.

-

Add the desired amount of the API to the excipient mixture and stir until a clear solution is obtained.

-

-

Self-Emulsification Assessment :

-

Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water or simulated gastric fluid) in a beaker with gentle agitation.

-

Visually observe the formation of the emulsion. A rapid formation of a clear or bluish-white emulsion indicates good self-emulsification.

-

-

Characterization :

-

Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

-

Determine the zeta potential to assess the stability of the emulsion.

-

Conduct in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus.

-

Polymer Science: A Bio-based Plasticizer

Glycerol trivalerate can be employed as a plasticizer for various polymers, particularly bio-based and biodegradable polymers like poly(hydroxyalkanoates) (PHAs) and poly(vinyl chloride) (PVC).[17][18][19][20][21] Plasticizers are added to polymers to increase their flexibility, workability, and durability.

Caption: The mechanism of action of a plasticizer in a polymer matrix.

This protocol outlines the solvent casting method for preparing a polymer film plasticized with glycerol trivalerate.

-

Materials :

-

Polymer : e.g., Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

-

Solvent : A suitable solvent for the polymer (e.g., chloroform or dichloromethane).

-

Plasticizer : Glycerol Trivalerate.

-

-

Polymer Solution Preparation :

-

Dissolve a known amount of the polymer in the chosen solvent with stirring. Gentle heating may be required to facilitate dissolution.

-

-

Addition of Plasticizer :

-

Calculate the desired amount of glycerol trivalerate based on the weight percentage relative to the polymer (e.g., 10%, 20% w/w).

-

Add the glycerol trivalerate to the polymer solution and stir until a homogeneous mixture is obtained.

-

-

Film Casting :

-

Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the casting surface with a perforated lid can help control the evaporation rate and prevent the formation of defects in the film.

-

-

Drying and Characterization :

-

Once the film is formed and appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's melting point) to remove any residual solvent.

-

Characterize the resulting film for its mechanical properties (e.g., tensile strength, elongation at break), thermal properties (e.g., glass transition temperature using DSC), and morphology (e.g., using SEM).

-

Section 3: Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quality control and characterization of glycerol trivalerate and its formulations.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of glycerol trivalerate.

-

HPLC : Since glycerol trivalerate lacks a strong chromophore, HPLC analysis typically requires a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[22][23][24][25][26] Alternatively, derivatization to introduce a UV-active moiety can be employed for detection with a UV detector.[23][24]

-

GC : Gas chromatography is a suitable method for purity assessment, often coupled with a Flame Ionization Detector (FID).

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

Note: This is a starting point, and method optimization will be necessary for specific applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of glycerol trivalerate.

-

¹H NMR : The proton NMR spectrum provides information about the different types of protons in the molecule, including those on the glycerol backbone and the valerate chains.[27]

-

¹³C NMR : The carbon-13 NMR spectrum confirms the number and types of carbon atoms present in the molecule.[27][28][29][30]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Glycerol backbone protons (CH and CH₂) will appear in the range of 4.0-5.5 ppm.

-

Protons of the valerate chains will be observed in the upfield region (approximately 0.9-2.3 ppm).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl carbons of the ester groups will resonate around 172-174 ppm.

-

Carbons of the glycerol backbone will be in the range of 60-70 ppm.

-

Alkyl carbons of the valerate chains will appear in the upfield region (approximately 13-34 ppm).[28]

Section 4: Safety and Handling

While glycerol trivalerate is generally considered to be of low toxicity, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Storage : Store in a tightly sealed container in a cool, dry place.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Innovation

Glycerol trivalerate stands out as a valuable and versatile compound for researchers in diverse scientific disciplines. Its well-defined physicochemical properties, coupled with its utility as a drug delivery vehicle and a bio-based plasticizer, make it an attractive choice for a wide range of applications. This guide has aimed to provide not only the essential technical data but also the practical insights and methodological frameworks necessary for its effective utilization. As research continues to evolve, the innovative applications of glycerol trivalerate are poised to expand, further solidifying its role as a key enabling molecule in scientific advancement.

References

-

Daubert, B. F. (Year). Solubilities of some triacid triglycerides of several different series in ethyl ether, petroleum ether: acetone and absolute ethanol. Journal of the American Chemical Society.[6]

-

Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). Freeman & Co.[31]

-

Quora. (2021). Since triglycerides are esters and esters are slightly soluble in water, why are triglycerides considered completely insoluble in water?[5]

-

Chemistry Stack Exchange. (2016). Are triglycerides soluble in polar solvents?[7]

-

EP1818356B1 - Use of triglycerides as plasticizer for polyolefines - Google Patents.[17]

-

US3928401A - Water soluble triglyceride compositions and method for their preparation - Google Patents.[32]

-

MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.[33]

-

Aidic. (n.d.). Assessment of Different Plasticizer – Polyhydroxyalkanoate Mixtures to Obtain Biodegradable Polymeric Films.[18]

-

Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review.[34]

-

Formulation: An Introduction to Self-Emulsifying Nutraceutical Delivery Systems (SENDS). (2017). Contract Pharma.[35]

-

A Structural Framework for Developing Self-emulsifying Drug Delivery... (n.d.). ResearchGate.[14]

-

Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC.[15]

-

Preparation and application of triglyceride plasticizers for poly(vinyl chloride). (n.d.). ResearchGate.[19]

-

Glyceryl trivalerate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).[28]

-

US8476350B2 - Triglyceride plasticizer and process of making - Google Patents.[20]

-

Glycerol at BMRB. (n.d.).[36]

-

US8299281B2 - Process for making triglyceride plasticizer from crude glycerol - Google Patents.[21]

-

Cas 620-68-8,GLYCEROL TRIVALERATE - LookChem. (n.d.).[1]

-

Glycerol tristearate(555-43-1) 13C NMR spectrum - ChemicalBook. (n.d.).[29]

-

Determination of glycerol derivatives by High-performance liquid chromatography. (n.d.). WSEAS US.[22]

-

620-68-8(GLYCEROL TRIVALERATE) Product Description - ChemicalBook. (n.d.).[2]

-

How to analyse glycerol using HPLC with UV detector in sebam sample? Is there any simple methods are available for quantification? (2014). ResearchGate.[23]

-

HPLC Derivatization and Quantitative Analysis of Glycerol - SIELC Technologies. (n.d.).[24]

-

Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018). NIH.[27]

-

Buy Glycerol trivalerate (EVT-374017) | 620-68-8 - EvitaChem. (n.d.).[4]

-

Medium-chain Triglycerides. (n.d.). Handbook of Pharmaceutical Excipients.[37]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131). (n.d.). Human Metabolome Database.[30]

-

Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. (n.d.). NIH.[25]

-

Glycerol trivalerate ≥98.0 (GC) Trivalerin - Sigma-Aldrich. (n.d.).

-

Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. (n.d.). PMC - NIH.[26]

-

Dependence dynamic viscosity versus shear rate at temperature: B-40°C,... (n.d.). ResearchGate.[38]

-

Medium-chain triglyceride - Wikipedia. (n.d.).[16]

-

Fatty acid solubility in 20%DMSO for alpha-glucosidase test. (2018). ResearchGate.[39]

-

THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE. (n.d.). PubMed.[10]

-

Experiment 10 - Hydrolysis of Glycerol Tristearate: Prepa- ration of Soap. (n.d.). WebAssign.[9]

-

Trivalerin | C18H32O6 | CID 69287 - PubChem - NIH. (n.d.).[3]

-

Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. (2012). PubMed.[40]

-

Kinetics of hydrolysis reactions in water-glycerol mixtures. (n.d.). ScholarSpace.[11]

-

Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle. (n.d.). PMC - NIH.[41]

-

Hydrolysis of primary and secondary esters of glycerol by pancreatic juice. (n.d.). ResearchGate.[12]

-

On the phase behavior of triglyceride/Ethanol/water-systems. (n.d.). Lund University Publications.[31]

-

Predicting the Viscosity of Ester Biolubricants by the Functional Groups of Their Compounds Using a Sensitivity Parameter Model. (n.d.). MDPI.[42]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI.[43]

-

The determination of the lower critical concentration temperature and intrinsic viscosity: The syneresis reaction of polymeric gels. (n.d.). Coventry University.[44]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.[8]

-

Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. (2024). PubMed.[45]

-

Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. (2016). International Journal of Chemical Engineering and Applications.[46]

-

pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate.[13]

-

Temperature dependencies of dynamic viscosity g (Pa s) in tested protein systems during heating and cooling. The values are expressed as means ± SD (n = 4). (n.d.). ResearchGate.[47]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 620-68-8 CAS MSDS (GLYCEROL TRIVALERATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Trivalerin | C18H32O6 | CID 69287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Glycerol trivalerate (EVT-374017) | 620-68-8 [evitachem.com]

- 5. quora.com [quora.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. webassign.net [webassign.net]

- 10. THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Structural Framework for Developing Self-emulsifying Drug Delivery System through Quality by Design Approach [wisdomlib.org]

- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 17. EP1818356B1 - Use of triglycerides as plasticizer for polyolefines - Google Patents [patents.google.com]

- 18. aidic.it [aidic.it]

- 19. researchgate.net [researchgate.net]

- 20. US8476350B2 - Triglyceride plasticizer and process of making - Google Patents [patents.google.com]

- 21. US8299281B2 - Process for making triglyceride plasticizer from crude glycerol - Google Patents [patents.google.com]

- 22. wseas.us [wseas.us]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Derivatization and Quantitative Analysis of Glycerol | SIELC Technologies [sielc.com]

- 25. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. spectrabase.com [spectrabase.com]

- 29. Glycerol tristearate(555-43-1) 13C NMR spectrum [chemicalbook.com]

- 30. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131) [hmdb.ca]

- 31. lup.lub.lu.se [lup.lub.lu.se]

- 32. US3928401A - Water soluble triglyceride compositions and method for their preparation - Google Patents [patents.google.com]

- 33. mdpi.com [mdpi.com]

- 34. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 35. tabletscapsules.com [tabletscapsules.com]

- 36. bmse000856 Glycerol at BMRB [bmrb.io]

- 37. phexcom.com [phexcom.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

- 43. mdpi.com [mdpi.com]

- 44. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 45. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 46. researchgate.net [researchgate.net]

- 47. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Glycerol Trivalerate

Foreword

Glycerol trivalerate, also known as trivalerin, is a triglyceride of significant interest across various scientific and industrial domains.[1][2] As a model triglyceride, it serves as a crucial substrate for studying enzymatic hydrolysis and lipase activity.[3][4][5] Its applications extend to the food industry as an emulsifier and stabilizer, in pharmaceuticals as a biocompatible carrier for drug delivery, and in the cosmetics sector for its emollient properties.[1][6] Furthermore, its role as a plasticizer in the development of biodegradable polymers highlights its contribution to sustainable chemistry.[1][6] This guide provides a comprehensive overview of the synthesis and structural characterization of glycerol trivalerate, tailored for researchers, scientists, and professionals in drug development. It aims to deliver not only procedural steps but also the underlying scientific principles and rationale, ensuring a thorough and practical understanding of this versatile compound.

Synthesis Methodologies: A Tale of Two Routes

The synthesis of glycerol trivalerate is primarily achieved through the esterification of glycerol with three molecules of valeric acid.[1][6] This process can be broadly categorized into two main approaches: traditional chemical synthesis and more contemporary enzymatic methods. The choice between these routes is often dictated by factors such as desired purity, reaction conditions, and environmental considerations.

Chemical Synthesis: The Conventional Path

Chemical synthesis typically involves the direct esterification of glycerol with valeric acid at elevated temperatures, often in the presence of an acid catalyst to accelerate the reaction.[1]

Causality Behind Experimental Choices:

-

Elevated Temperatures (150-200 °C): The esterification reaction is an equilibrium-limited process. High temperatures provide the necessary activation energy to overcome the reaction barrier and increase the reaction rate.[1]

-

Acid Catalysts (e.g., Sulfuric Acid, Sulfated Iron Oxide): Catalysts like sulfuric acid or greener alternatives such as sulfated iron oxide are employed to protonate the carbonyl oxygen of valeric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.[1][2] This significantly enhances the reaction kinetics.

-

Water Removal: The formation of water as a byproduct shifts the equilibrium back towards the reactants.[1] Therefore, continuous removal of water, often through azeotropic distillation or operating under vacuum, is crucial to drive the reaction towards the formation of the triester product.[1]

Experimental Protocol: Batch Process

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge glycerol and valeric acid. A molar ratio of 1:3 (glycerol:valeric acid) is typically used to favor the formation of the triester.[2]

-

Catalyst Addition: Add the acid catalyst (e.g., 1-2% w/w of the total reactants).

-

Reaction: Heat the mixture to the desired temperature (e.g., 160 °C) with continuous stirring.[7]

-

Water Removal: Collect the water byproduct in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

-

Reaction Completion & Work-up: Once the theoretical amount of water is collected, cool the reaction mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and purify the crude product by vacuum distillation or column chromatography to obtain pure glycerol trivalerate.

Diagram: Chemical Synthesis Workflow

Sources

- 1. Buy Glycerol trivalerate (EVT-374017) | 620-68-8 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GLYCEROL TRIVALERATE | 620-68-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. GLYCEROL TRIVALERATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Buy Glycerol trivalerate | 620-68-8 [smolecule.com]

- 7. Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework [mdpi.com]

An In-depth Technical Guide to Glycerol Trivalerate (CAS 620-68-8) for Researchers and Drug Development Professionals

Introduction

Glycerol trivalerate, also known as trivalerin, is a triglyceride molecule that holds significant interest across various scientific disciplines, including pharmaceuticals, food science, and material science. It is comprised of a glycerol backbone esterified with three molecules of valeric acid (pentanoic acid). Its unique physicochemical properties, stemming from its medium-chain fatty acid constituents, make it a versatile compound with a growing number of applications. This guide provides a comprehensive technical overview of glycerol trivalerate, covering its synthesis, purification, analytical characterization, and key applications, with a particular focus on its relevance to researchers and professionals in drug development.

Table 1: Physicochemical Properties of Glycerol Trivalerate

| Property | Value | Reference(s) |

| CAS Number | 620-68-8 | [1][2] |

| Molecular Formula | C₁₈H₃₂O₆ | [1] |

| Molecular Weight | 344.44 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 386.9 °C at 760 mmHg | [1][2] |

| Density | 1.002 g/mL at 20 °C | [1][2] |

| Refractive Index | n20/D 1.439 | [1][2] |

| Solubility | Soluble in organic solvents; limited solubility in water | [3] |

Synthesis and Purification

The primary route for synthesizing glycerol trivalerate is through the direct esterification of glycerol with valeric acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

Causality of Experimental Choices in Synthesis

The choice of catalyst, reaction temperature, and method for water removal are critical parameters that influence the reaction rate, yield, and purity of the final product. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to protonate the carbonyl oxygen of valeric acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of glycerol.[4] Elevated temperatures are used to increase the reaction kinetics.[1] The removal of water, often achieved through azeotropic distillation with a suitable solvent like toluene or by applying a vacuum, is essential to shift the reaction equilibrium towards the formation of the triester, in accordance with Le Chatelier's principle.[4]

Experimental Protocol: Laboratory-Scale Synthesis of Glycerol Trivalerate

Materials:

-

Glycerol (1.0 mol)

-

Valeric acid (3.3 mol, 10% excess)

-

p-Toluenesulfonic acid monohydrate (0.03 mol, catalyst)

-

Toluene (250 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add glycerol, valeric acid, p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted valeric acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude glycerol trivalerate.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3][5]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure glycerol trivalerate.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of glycerol trivalerate, ensuring its identity, purity, and structural integrity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of glycerol trivalerate. Due to its relatively high boiling point, derivatization to more volatile compounds, such as trimethylsilyl (TMS) ethers or acetate esters, can be employed to improve chromatographic performance, although direct analysis is also possible with appropriate high-temperature columns.[6][7]

Table 2: Typical GC-FID Parameters for Glycerol Trivalerate Analysis

| Parameter | Value |

| Column | High-temperature capillary column (e.g., 5% phenyl methyl silicone) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Derivatization (optional) | Silylation with BSTFA/TMCS or acetylation with acetic anhydride/pyridine |

Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the glycerol trivalerate molecule. The spectrum will be characterized by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the alkyl chains.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of glycerol trivalerate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the protons of the valeric acid chains. The methylene protons adjacent to the ester carbonyl will appear as a triplet, and the other methylene protons will be visible as multiplets. The glycerol backbone protons will appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 173 ppm. The carbons of the glycerol backbone and the valeric acid chains will also have distinct chemical shifts.

Applications in Research and Drug Development

Glycerol trivalerate's biocompatibility and its nature as a medium-chain triglyceride make it a valuable tool in various research and development applications.[10]

-

Substrate for Lipase Activity: It serves as a standard substrate for determining the activity of lipases, enzymes that hydrolyze fats. This is particularly relevant in food science, for example, in the analysis of cheese ripening.[11]

-

Drug Delivery Vehicle: As a triglyceride, it can be formulated into emulsions, microemulsions, and nanoparticles to serve as a carrier for lipophilic drugs, potentially enhancing their solubility, stability, and bioavailability.[10][12] Glycerol-based polymers are also being investigated as carriers for drug delivery.[8]

-

Prodrug Design: The glycerol backbone can be used as a scaffold to which drug molecules are attached via ester linkages, creating prodrugs. These prodrugs can be designed for controlled release, as the ester bonds are susceptible to hydrolysis by endogenous esterases.

-

Emulsifier and Stabilizer: In pharmaceutical formulations, it can act as an emulsifier and stabilizer in creams, lotions, and other topical preparations.[3]

-

Plasticizer: In the development of polymeric drug delivery systems, it can be used as a biocompatible plasticizer to improve the flexibility and durability of the polymer matrix.[3]

Metabolism and Toxicology

Metabolic Pathway

The in vivo metabolism of glycerol trivalerate is primarily initiated by the action of lipases in the gastrointestinal tract. Pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two molecules of valeric acid and one molecule of 2-monovalerin. The 2-monovalerin can then be further hydrolyzed to glycerol and another molecule of valeric acid.[13][14] The resulting glycerol and valeric acid are then absorbed by the intestinal mucosa.[15] Glycerol can enter glycolysis or gluconeogenesis, while valeric acid, a short-chain fatty acid, can be metabolized for energy or used in other metabolic pathways.[16][17]

Toxicological Profile

Specific toxicological data for glycerol trivalerate is limited. However, based on its metabolic products, glycerol and valeric acid, a low order of toxicity is expected. Glycerol is generally recognized as safe (GRAS) and has a high LD50 in animal studies.[18][19][20][21] Valeric acid is a naturally occurring short-chain fatty acid. A study on monovalerin and trivalerin in rats fed high-fat diets did not report any overt toxicity at the administered doses.[22][23] As with any compound, a thorough toxicological evaluation would be necessary for specific applications, particularly in pharmaceuticals.

Table 3: Acute Oral LD50 of Glycerol (as a surrogate)

| Animal | LD50 (mg/kg) | Reference(s) |

| Rat | > 4000 | [19] |

| Mouse | 4100 | [18] |

| Rabbit | 27000 | [18] |

| Guinea Pig | 7750 | [18] |

Conclusion

Glycerol trivalerate (CAS 620-68-8) is a versatile triglyceride with a well-defined chemical structure and a favorable safety profile. Its utility as a research tool and its potential in pharmaceutical formulations, particularly in drug delivery, make it a compound of significant interest. This guide has provided a detailed overview of its synthesis, characterization, applications, and metabolism to support the endeavors of researchers and drug development professionals. A thorough understanding of its properties and behavior is crucial for its effective and safe application in innovative scientific and therapeutic contexts.

References

-

LookChem. Cas 620-68-8, GLYCEROL TRIVALERATE. [Link]

-

Buy Glycerol trivalerate | 620-68-8. (2023-08-15). [Link]

-

Herreros, M. A., et al. (2006). Methods for the analysis of triacylglycerols. Journal of Chromatography A, 1129(1), 12-24. [Link]

-

Jadhav, S. B., & Annapure, U. S. (2022). Triglycerides of medium-chain fatty acids: a concise review. Journal of Food Science and Technology, 59(11), 4165-4176. [Link]

-

ResearchGate. Purification of triglycerides with an alumina column. [Link]

-

OECD SIDS. GLYCEROL CAS N°: 56-81-5. [Link]

-

Uche, G. O., et al. (1987). Toxic effects of glycerol in Swiss albino rats. Research Communications in Chemical Pathology and Pharmacology, 56(1), 125-128. [Link]

-

Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (2018). Potential toxicological risk. [Link]

-

Kaur, K., Wanchoo, R. K., & Toor, A. P. (2025). Esterification of valeric acid and glycerol via various acidic zeolites. ResearchGate. [Link]

-

Li, H., et al. (2018). 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]

-

ResearchGate. Enzymatic hydrolysis of triglycerides by digestive lipases. [Link]

-

ResearchGate. How can I measure Glycerol with GC/FID?. [Link]

-

ResearchGate. Which GC column is most suitable for glycerol separation? Is it necessary to derivatize?. [Link]

-

Pinto, A. C., et al. (2000). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 11(5), 517-521. [Link]

-

American Meat Science Association. Triglyceride and Fatty Acid Analysis by Gas Chromatography. [Link]

-

ResearchGate. 13 C-NMR chemical shifts of compounds 1 -8. [Link]

-

Deckelbaum, R. J., et al. (1994). Hydrolysis of mixed lipid emulsions containing medium-chain and long-chain triacylglycerol with lipoprotein lipase in plasma-like medium. JPEN. Journal of parenteral and enteral nutrition, 18(2), 112–118. [Link]

-

OperaChem. Fischer Esterification. [Link]

-

Siddiqui, M., et al. (2017). 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5–8 (δ ppm). [Link]

-

Nguyen, T. D., et al. (2019). Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets. European Journal of Nutrition, 58(4), 1545-1560. [Link]

-

ResearchGate. FTIR spectrum of glycerol. [Link]

-

Nguyen, T. D., et al. (2018). Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets. European journal of nutrition, 58(4), 1545-1560. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

AOCS. (2019). Acylglycerol Lipases (Neutral Lipid Hydrolysis). [Link]

-

ResearchGate. IR Spectrum of crude glycerol. [Link]

-

González-Rojano, N., et al. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. Journal of Chromatographic Science, 55(6), 634-641. [Link]

-

Peters, J., Ortman, C., & Barefield, G. Lab #3: Esterification Reaction. [Link]

-

ResearchGate. FTIR spectra for (a) crude glycerol and (b) refined glycerol. [Link]

-

Chondronikola, M., et al. (2022). Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans. Metabolites, 12(9), 878. [Link]

-

Morgan, R. G., & Hofmann, A. F. (1970). Synthesis and metabolism of glycerol-3H triether, a nonabsorbable oil-phase marker for lipid absorption studies. Journal of lipid research, 11(3), 223–230. [Link]

-

Saunders, D. R., & Dawson, A. M. (1962). Studies on the metabolism of glycerol by the small intestine in vitro and in vivo. Biochemical Journal, 82(3), 477-483. [Link]

-

SpectraBase. Glycerol trioleate - Optional[FTIR] - Spectrum. [Link]

-

Al-Salami, H., et al. (2024). In vivo glycerol metabolism in patients with glycerol kinase deficiency. JIMD reports, 65(5), e10238. [Link]

-

Agilent Technologies. (2011). Analysis of Free and Total Glycerol and Triglyceride Content in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. [Link]

-

Al-Salami, H., et al. (2024). In vivo glycerol metabolism in patients with glycerol kinase deficiency. JIMD Reports, 65(5), e10238. [Link]

-

LCGC International. Glycerin in Biodiesel by Capillary GC Analysis. [Link]

-

Chemdad. GLYCEROL TRIVALERATE. [Link]

-

PubMed. Biocompatibility and safety evaluation of a ricinoleic acid-based poly(ester-anhydride) copolymer after implantation in rats. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. Studies on the metabolism of glycerol by the small intestine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 21. Toxic effects of glycerol in Swiss albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]

"Glycerol trivalerate" mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Glycerol Trivalerate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol trivalerate, also known as trivalerin, is a triacylglycerol molecule composed of a glycerol backbone esterified with three molecules of valeric acid. While traditionally used in industrial applications as an emulsifier and plasticizer, its significance in biological systems lies in its role as a pro-drug and a metabolic substrate.[1][2] The primary mechanism of action of glycerol trivalerate is not as an intact molecule, but through the biological activities of its constituent metabolites following enzymatic hydrolysis: glycerol and valeric acid . This guide provides a comprehensive technical overview of the metabolic fate of glycerol trivalerate and the subsequent molecular and cellular actions of its metabolites, which confer its therapeutic potential in oncology, neurology, and metabolic disorders.

Introduction: From Pro-Drug to Bioactive Metabolites

Glycerol trivalerate (C₁₈H₃₂O₆) is a medium-chain triglyceride that serves as a stable carrier for the delivery of its bioactive components.[1] In biological systems, its action is initiated by enzymatic breakdown, a process that releases glycerol and valeric acid, a five-carbon short-chain fatty acid (SCFA). The overall mechanism can be conceptualized as a two-stage process:

-

Hydrolytic Activation: The initial and rate-limiting step is the hydrolysis of the ester bonds of glycerol trivalerate.

-

Divergent Biological Effects: The released glycerol and valeric acid then exert their distinct and synergistic effects through separate metabolic and signaling pathways.

This guide will deconstruct this process, offering insights into the enzymatic machinery involved, the metabolic pathways engaged, and the molecular targets modulated by its bioactive constituents.

The Initiating Step: Enzymatic Hydrolysis of Glycerol Trivalerate

The journey of glycerol trivalerate's action begins in the gastrointestinal tract, where it encounters digestive lipases. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of triacylglycerols.[3]

The hydrolysis is a stepwise process:

-

Pancreatic lipase exhibits positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[1][3]

-

This initial cleavage yields two molecules of valeric acid and one molecule of 2-valeroyl-glycerol (a monoacylglycerol).

-

The remaining ester bond at the sn-2 position is more resistant to pancreatic lipase but can be hydrolyzed by other enzymes, such as carboxyl ester lipase, to release the final molecule of valeric acid and glycerol.[3]

This enzymatic cascade ensures the efficient release of the bioactive components for absorption and systemic distribution.

Diagram: Enzymatic Hydrolysis Workflow

Caption: Stepwise hydrolysis of Glycerol Trivalerate by digestive lipases.

The Dual-Action Metabolites: Glycerol and Valeric Acid

Following hydrolysis, glycerol and valeric acid are absorbed and enter systemic circulation, where they engage with distinct cellular and molecular targets.

The Metabolic Role of Glycerol

Glycerol is a versatile three-carbon molecule that integrates into central energy metabolism.[4] Its metabolic fate is tissue- and context-dependent, primarily involving two major pathways:

-

Gluconeogenesis: In the liver, glycerol is a key substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This is particularly important during fasting states.[4]

-

Glycolysis: In peripheral tissues, glycerol can be converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic pathway, to be used for ATP production.

Beyond its role in energy production, glycerol also serves as the backbone for the synthesis of new triglycerides and phospholipids.[5] In therapeutic contexts, particularly at high concentrations, glycerol acts as an osmotic agent, which is leveraged to reduce intracranial and intraocular pressure.[6]

Diagram: Metabolic Fates of Glycerol

Caption: Divergent metabolic pathways of glycerol in the liver and peripheral tissues.

The Signaling and Epigenetic Roles of Valeric Acid

Valeric acid, a lesser-known SCFA, is emerging as a potent signaling molecule with significant therapeutic implications.[7][8] Its mechanisms of action are multifaceted, extending beyond simple energy metabolism.

A primary mechanism of valeric acid is its function as an HDAC inhibitor, with a particular selectivity for Class I HDACs, such as HDAC2 and HDAC3.[8][9]

-

Mechanism: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, valeric acid promotes histone acetylation, resulting in a more open chromatin structure (euchromatin). This allows for the transcription of genes that may have been silenced.[8]

-

Therapeutic Implications:

-

Oncology: This epigenetic modulation can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells. Studies have demonstrated that valeric acid can suppress the development of liver cancer and inhibit the growth of breast cancer cells through this mechanism.[10][11][12]

-

Neuroprotection: In the context of neurodegenerative diseases, HDAC inhibition by valeric acid can have neuroprotective effects.[8]

-

Valeric acid acts as a signaling molecule by binding to and activating specific GPCRs, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41).[7][13] These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gut.

-

Mechanism: Activation of these receptors triggers intracellular signaling cascades that can modulate inflammation, insulin sensitivity, and satiety.[13]

-

Therapeutic Implications:

-

Metabolic Diseases: By enhancing GLP-1 secretion and improving insulin sensitivity, valeric acid shows potential in managing obesity and type 2 diabetes.[7]

-

Inflammatory Conditions: It can dampen macrophage activation and lower levels of pro-inflammatory cytokines like IL-6, suggesting a role in treating inflammatory bowel disease.[7]

-

Valeric acid plays a crucial role in the gut-brain axis, exerting neuroprotective and anti-inflammatory effects.

-

Mechanism: It can cross the blood-brain barrier and directly impact the central nervous system. In models of Parkinson's disease, valeric acid has been shown to preserve dopaminergic neurons by reducing oxidative stress, suppressing microglial activation, and mitigating neuroinflammation.[7][14]

-

Therapeutic Implications: Its ability to modulate neuroinflammation and autophagy pathways makes it a promising candidate for interventions in neurodegenerative disorders.[14]

Diagram: Valeric Acid Signaling Pathways

Caption: Dual mechanism of Valeric Acid via epigenetic modulation and cell signaling.

Experimental Protocols

To investigate the mechanism of action of glycerol trivalerate's metabolites, specific assays are employed. Below is a foundational protocol for assessing the HDAC inhibitory activity of valeric acid in a cell-based model.

Protocol: In Vitro HDAC Activity Assay in Cancer Cells

Objective: To quantify the inhibitory effect of valeric acid on histone deacetylase activity in a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Valeric acid (sodium valerate for solubility)

-

HDAC Activity Assay Kit (Fluorometric)

-

96-well black, clear-bottom plates

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader with fluorescence detection capabilities

Methodology:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in supplemented DMEM until they reach 80-90% confluency.

-

Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment with Valeric Acid:

-

Prepare a stock solution of sodium valerate in sterile water.

-

Prepare serial dilutions of valeric acid in culture medium to achieve final concentrations of 2.5 mM, 5 mM, and 10 mM.[12]

-

Include a vehicle control (medium only) and a positive control (a known HDAC inhibitor like Trichostatin A).

-

Remove the old medium from the cells and add 100 µL of the treatment or control solutions to the respective wells.

-

Incubate the plate for 48 hours.[12]

-

-

Nuclear Extract Preparation:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells and prepare nuclear extracts according to the manufacturer's protocol of the HDAC Activity Assay Kit. This typically involves using a specific lysis buffer and centrifugation to isolate the nuclear fraction.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

-

HDAC Activity Measurement:

-

Add equal amounts of nuclear protein from each sample to the wells of a new 96-well black plate.

-

Add the fluorogenic HDAC substrate and developer solution provided in the kit to each well.

-

Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no nuclear extract).

-

Normalize the fluorescence values to the protein concentration of each sample.

-

Calculate the percentage of HDAC inhibition for each valeric acid concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the concentration of valeric acid to determine the dose-response relationship.

-

Expected Outcome: A dose-dependent decrease in fluorescence intensity in the valeric acid-treated samples compared to the control, indicating inhibition of HDAC activity.[12]

Quantitative Data Summary

The biological effects of valeric acid are dose-dependent. The following table summarizes key concentrations and their observed effects from preclinical studies.

| Parameter | Concentration(s) | Experimental Model | Observed Effect | Reference |

| HDAC Inhibition | 2.5 mM, 5 mM, 10 mM | MCF-7 Breast Cancer Cells | Significant inhibition of HDAC activity. | [12] |

| Global DNA Methylation | 2.5 mM, 5 mM, 10 mM | MCF-7 Breast Cancer Cells | Significant decrease in global DNA methylation levels. | [12] |

| Neuroprotection | 40 mg/kg | Rotenone-induced Parkinson's model (in vivo) | Prevented lipid peroxidation and ameliorated brain antioxidant levels. | [14] |

| Anti-cancer Efficacy | Systemic administration | Orthotopic xenograft mouse models of liver cancer | Significant reduction in tumor burden and improved survival rate. | [10][11] |

Conclusion and Future Directions

The mechanism of action of glycerol trivalerate is a classic example of a pro-drug strategy, where the parent compound is metabolized into bioactive constituents with diverse and potent biological activities. The hydrolytic release of glycerol and valeric acid initiates a cascade of events that impact cellular energy metabolism, epigenetic regulation, and intracellular signaling.

The role of valeric acid as a potent HDAC inhibitor and signaling molecule is particularly compelling, opening up therapeutic avenues for glycerol trivalerate in:

-

Oncology: As an epigenetic modulator to induce apoptosis and inhibit cancer cell proliferation.

-

Neurology: As a neuroprotective agent to combat neuroinflammation and oxidative stress in neurodegenerative diseases.

-

Metabolic Disorders: As a signaling molecule to improve insulin sensitivity and modulate inflammation.

Future research should focus on the detailed pharmacokinetics of glycerol trivalerate to optimize its delivery and bioavailability. Furthermore, clinical trials are warranted to translate the promising preclinical findings on the therapeutic effects of its metabolites into effective treatments for a range of human diseases. The study of glycerol trivalerate underscores the importance of understanding the complete metabolic journey of a compound to fully elucidate its mechanism of action.

References

-

Valeric Acid: A Small Molecule with Big Impacts on Human Health. (n.d.). MetwareBio. Retrieved from [Link]

-

Perrone, C., et al. (2024). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. Antioxidants, 13(7), 833. Retrieved from [Link]

-

Valeric Acid targets the HDACs. HDAC3 and 7 were predicted to be the... (n.d.). ResearchGate. Retrieved from [Link]

-

Valeric Acid. (n.d.). Metabolon. Retrieved from [Link]

-

Han, R., et al. (2020). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Molecular Therapy - Oncolytics, 19, 8-18. Retrieved from [Link]

-

Kumari, A., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(13), 1506-1517. Retrieved from [Link]

-

(PDF) Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. (2020). ResearchGate. Retrieved from [Link]

-

Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF. (2024). ResearchGate. Retrieved from [Link]

-

Perrone, C., et al. (2024). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. MDPI. Retrieved from [Link]

-

Impact of valeric acid on HDAC activity and global DNA methylation. (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

Short-chain Fatty Acids: Definition, Synthesis, and Function. (2023). Tuscany Diet. Retrieved from [Link]

-

Glycerol – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

-

Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B 1 4. (2022). MDPI. Retrieved from [Link]

-

Short-chain-fatty acid valerate reduces voluntary alcohol intake in male mice. (2022). Nature Communications, 13, 1923. Retrieved from [Link]

-

The Lipid Metabolic Landscape of Cancers and New Therapeutic Perspectives. (2020). Frontiers in Oncology, 10, 588224. Retrieved from [Link]

-

Glycerol as an Energy Source for Ruminants: A Meta-Analysis of In Vitro Experiments. (2016). ResearchGate. Retrieved from [Link]

-

Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets. (2019). European Journal of Nutrition, 58(4), 1545-1560. Retrieved from [Link]

-

Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling. (2020). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158783. Retrieved from [Link]

-

Glycerol as a chemical chaperone enhances radiation-induced apoptosis in anaplastic thyroid carcinoma cells. (2007). International Journal of Molecular Medicine, 20(3), 329-334. Retrieved from [Link]

-

Kinetic Model for Triglyceride Hydrolysis Using Lipase: Review. (2007). Neliti. Retrieved from [Link]

-

Frank, M. S., et al. (1981). Glycerol: a review of its pharmacology, pharmacokinetics, adverse reactions, and clinical use. Pharmacotherapy, 1(2), 147-160. Retrieved from [Link]

-

Robergs, R. A., & Griffin, S. E. (1998). Glycerol. Biochemistry, pharmacokinetics and clinical and practical applications. Sports Medicine, 26(3), 145-167. Retrieved from [Link]

-

Extracellular glycerol regulates the cardiac energy balance in a working rat heart model. (2013). The Journal of Heart and Lung Transplantation, 32(1), 115-122. Retrieved from [Link]

-

Enzymatic hydrolysis of triglycerides by digestive lipases. Each... (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacokinetics of glycerol administered orally in healthy volunteers. (1996). Arzneimittelforschung, 46(11), 1075-1078. Retrieved from [Link]

-

Tao, R. C., et al. (1983). Glycerol: its metabolism and use as an intravenous energy source. JPEN. Journal of Parenteral and Enteral Nutrition, 7(5), 479-488. Retrieved from [Link]

-

(PDF) Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review. (2007). ResearchGate. Retrieved from [Link]

-

Kinetics and mechanisms of reactions catalyzed by immobilized lipases. (2002). Química Nova, 25(5), 799-809. Retrieved from [Link]

-

The Kinetics, Specificities and Structural Features of Lipases. (n.d.). OUCI. Retrieved from [Link]

-

Glyceroneogenesis Is the Dominant Pathway for Triglyceride Glycerol Synthesis in Vivo in the Rat. (2008). Journal of Biological Chemistry, 283(41), 27554-27563. Retrieved from [Link]

-

[Pharmacokinetics of glycerol trinitrate]. (1986). Zeitschrift für Kardiologie, 75(6), 316-320. Retrieved from [Link]

-

Pharmacokinetics of oral glycerol-1-nitrate. (1992). Arzneimittelforschung, 42(3), 241-244. Retrieved from [Link]

-

Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. (2020). MDPI. Retrieved from [Link]

-

Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors. (2023). Science, 379(6633), 700-706. Retrieved from [Link]

-

The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. (2024). Current Issues in Molecular Biology, 46(8), 6823-6842. Retrieved from [Link]

-

Tocotrienol-treated neuronal cells experience enhanced cell proliferation and neurogenesis in recent in vitro study. (2024). Nutritional Outlook. Retrieved from [Link]

-

Trivalerin | C18H32O6. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Buy Glycerol trivalerate | 620-68-8 [smolecule.com]

- 2. Buy Glycerol trivalerate (EVT-374017) | 620-68-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol: its metabolism and use as an intravenous energy source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glyceroneogenesis is the dominant pathway for triglyceride glycerol synthesis in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerol: a review of its pharmacology, pharmacokinetics, adverse reactions, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 8. Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Glycerol Trivalerate in Common Laboratory Solvents

Abstract: This guide provides a comprehensive technical overview of the solubility of Glycerol Trivalerate (CAS No. 620-68-8), a triacylglycerol of valeric acid. We delve into the molecular characteristics that govern its solubility, present a detailed solubility profile across a spectrum of common laboratory solvents, and provide robust, field-proven experimental protocols for precise solubility determination. This document is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize glycerol trivalerate in their work, enabling informed solvent selection and fostering rigorous experimental design.

Introduction: Unpacking the Molecular Structure of Glycerol Trivalerate and Its Influence on Solubility

Glycerol trivalerate, also known by synonyms such as trivalerin and glycerol tripentanoate, is the triester formed from one molecule of glycerol and three molecules of valeric (pentanoic) acid.[1][2][3] Its molecular structure, with the formula C₁₈H₃₂O₆, features a central, polar glycerol backbone connected to three medium-chain, non-polar valerate acyl chains via ester linkages.[1][2][4] This architecture is decidedly lipophilic, rendering the substance a colorless to pale yellow, oily liquid at room temperature.[1][3]

The solubility behavior of glycerol trivalerate is a direct consequence of this structure. The three five-carbon acyl chains create a predominantly non-polar molecule. This inherent non-polarity is the single most important factor in predicting its solubility, governed by the foundational chemical principle of "similia similibus solvuntur" or "like dissolves like." Intermolecular van der Waals forces between the acyl chains are significant, and for dissolution to occur, a solvent must be capable of overcoming these forces by establishing similarly favorable interactions.

The Theoretical Basis of Solubility: A Thermodynamic Perspective

The dissolution of a solute in a solvent is a thermodynamically driven process. The spontaneity of this process is determined by the change in Gibbs Free Energy (ΔG), which must be negative for dissolution to occur. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (ΔS) components.

-

Enthalpy (ΔH): This term reflects the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For glycerol trivalerate, which is non-polar, to dissolve in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken. The energy released from the weak interactions formed between water and the non-polar acyl chains is insufficient to compensate for this, resulting in a positive (unfavorable) ΔH. Conversely, when mixed with a non-polar solvent, the intermolecular forces are of a similar type and magnitude, leading to a near-zero or slightly favorable ΔH.

-

Entropy (ΔS): This term represents the change in disorder. Mixing a solute and solvent generally increases the entropy of the system, which is a favorable change. However, in the case of non-polar molecules in water, water molecules are forced to arrange themselves in an ordered cage-like structure around the non-polar molecule, a phenomenon known as the hydrophobic effect, which can lead to a decrease in entropy.

Ultimately, for glycerol trivalerate, the enthalpic contributions are dominant, making its solubility highly dependent on the polarity of the solvent.

Comprehensive Solubility Profile of Glycerol Trivalerate

Based on its molecular structure and the principles of thermodynamics, glycerol trivalerate exhibits a predictable solubility pattern across various classes of laboratory solvents.

Non-Polar Solvents

Glycerol trivalerate is expected to be highly soluble or completely miscible in non-polar organic solvents.[1][3][5]

-

Solvent Examples: Hexane, Benzene, Toluene, Chloroform, Diethyl Ether, Carbon Tetrachloride.

-

Expertise & Causality: The intermolecular forces in these solvents are primarily London dispersion forces, which are very similar to the forces between the long acyl chains of glycerol trivalerate. This similarity leads to a very small enthalpy of mixing (ΔH ≈ 0), allowing the positive entropy of mixing to drive the dissolution process favorably. Fats and oils are generally soluble in these types of organic solvents.[5][6][7]

Polar Aprotic Solvents

These solvents have a dipole moment but lack acidic protons for hydrogen bonding. Glycerol trivalerate will show a range of solubilities in this class.

-

Solvent Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

-

Expertise & Causality: Solubility in these solvents is moderate to low. While they are polar, the absence of a strong hydrogen-bonding network makes them better solvents than their protic counterparts. Solvents like ethyl acetate and acetone, which have significant non-polar character themselves, are reasonably effective.[5] Highly polar solvents in this class, such as DMSO, are less effective due to the large polarity mismatch.[8]

Polar Protic Solvents

Glycerol trivalerate has very limited to no solubility in polar protic solvents.[1][3]

-

Solvent Examples: Water, Methanol, Ethanol, Isopropanol.

-

Expertise & Causality: These solvents are characterized by strong hydrogen bonding. The energy required to disrupt this network is substantial. Glycerol trivalerate cannot form hydrogen bonds and interacts only weakly with these solvents. This leads to a highly unfavorable enthalpy of mixing and results in insolubility.[9] While some triglycerides show increased solubility in aqueous ethanol solutions compared to absolute ethanol, the overall solubility remains low.[10] The hydrophobic nature of the long fatty acid chains is the primary reason for this insolubility.[9]

Summary of Expected Solubility

The following table provides a quick reference for the expected solubility of glycerol trivalerate in common laboratory solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Chloroform | High / Miscible | "Like dissolves like"; similar intermolecular forces.[5][6] |

| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to High | Can solvate the ester groups without a strong H-bond network to overcome. |

| Polar Aprotic | Acetonitrile, DMSO | Low | Significant polarity mismatch with the non-polar acyl chains.[8] |

| Polar Protic | Ethanol, Methanol | Very Low | Energy to break solvent H-bonds is too high; hydrophobic effect.[9][10] |

| Aqueous | Water | Insoluble | Strong polarity mismatch and hydrophobic effect.[1][3][9] |

Authoritative Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized and validated experimental method is essential. The "Shake-Flask Method," as described in OECD Guideline 105, is the gold standard for determining the solubility of substances in water and can be adapted for organic solvents.[11][12][13][14]

The Shake-Flask Method (Adapted from OECD Guideline 105)

Principle: This method determines the saturation mass concentration of a substance in a solvent at a given temperature. An excess of the solute is agitated with the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the saturated liquid phase is then determined by a suitable analytical technique.[11][14] This method is generally suitable for solubilities above 10 mg/L.[14][15]

Experimental Workflow Diagram:

Caption: Standard workflow for the Shake-Flask method of solubility determination.

Detailed Step-by-Step Methodology:

-

Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance to use and the required duration for achieving equilibrium.[12][15]

-